molecular formula C₁₃H₁₃BrO₂ B1144512 2-(Bromomethyl)-1,4-dimethoxynaphthalene CAS No. 79971-24-7

2-(Bromomethyl)-1,4-dimethoxynaphthalene

Cat. No. B1144512
CAS RN: 79971-24-7
M. Wt: 281.15
InChI Key:
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Description

Synthesis Analysis

Bromomethyl compounds can be synthesized through various methods. For example, the bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, such as IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .


Chemical Reactions Analysis

Bromomethyl compounds can undergo various chemical reactions. For instance, they can act as an alkylating agent, which can lead to the formation of covalent bonds with cellular macromolecules, including DNA, RNA, and proteins .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

  • Synthesis and Chemical Transformations : 2-(Bromomethyl)-1,4-dimethoxynaphthalene and related compounds are frequently used as intermediates in organic synthesis. For instance, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a key intermediate for bioactive pyranonaphthoquinones, was achieved using 1-methoxynaphthalene as a starting material (Limaye, Gaur, Paradkar, & Natu, 2012). Furthermore, the compound has been used in the synthesis of various naphthoquinones and related compounds, demonstrating its versatility as a building block in organic chemistry (Tuyen, Kesteleyn, & Kimpe, 2002).

  • Mechanistic Studies in Organic Reactions : Studies involving 1,4-dimethoxynaphthalenes, including bromomethylated variants, have contributed to the understanding of reaction mechanisms in organic chemistry. For example, investigations into the reactions of 1,4-dimethoxynaphthalenes with iodosobenzene diacetate and trimethylsilyl chloride or bromide provided insights into the mechanistic pathways of haloacetoxylation, halogenation, and acetoxylation reactions (P. & Brandt, 1997).

  • Role in the Study of Molecular Structures and Reactions : The compound and its derivatives are used to study molecular structures and chemical reactions. For instance, its derivatives were used in the study of charge-transfer matrixes for the desorption of intact labile molecules by matrix-assisted laser desorption/ionization (Aiello et al., 2004).

  • Application in Synthesis of Novel Compounds : It is also used in the synthesis of novel organic compounds, such as benzo[f]isoindole-4,9-diones, which are synthesized starting from reactions of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines (Claessens, Jacobs, Van Aeken, Tehrani, & de Kimpe, 2008).

Safety And Hazards

Bromomethyl compounds can be hazardous. They are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(bromomethyl)-1,4-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCKHNBFZNFJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1,4-dimethoxynaphthalene

Citations

For This Compound
10
Citations
RM Walunj - 2019 - lib.unipune.ac.in
It is well established that heterocyclic compounds containing thaizole, imidazole, tetrazole, oxadiazole, furan ring systems exhibit diverse biological properties including anticancer, …
Number of citations: 0 lib.unipune.ac.in
M Gates - The Journal of Organic Chemistry, 1982 - ACS Publications
Some years ago I described1 the condensation of naph-thoquinones with polar ethylenessuch as 1, 1-bis [p-(dimethylamino) phenyl] ethylene and 1, 1-di-p-anisylethylene. The …
Number of citations: 24 pubs.acs.org
CK Bradsher, MW Barker - The Journal of Organic Chemistry, 1963 - ACS Publications
It seems unlikely that the quinolizinium ion could yield a stable para quinone since such a compound would be an acylammonium salt capable of reacting with a hydroxylic solvent. The …
Number of citations: 2 pubs.acs.org
AP Kostikov, VV Popik - The Journal of Organic Chemistry, 2007 - ACS Publications
Irradiation of alcohols, phenols, and carboxylic acids “caged” with the 2,5-dihydroxybenzyl group or its naphthalene analogue results in the efficient release of the substrate. The initial …
Number of citations: 42 pubs.acs.org
B Kesteleyn, N De Kimpe - Tetrahedron Letters, 2000 - Elsevier
The synthesis of 1H-2-naphtho[2,3-c]thiapyran-5,10-dione-2,2-dioxide (2), a 2-sulfone derivative of the natural pyranonaphthoquinone pentalongin (1), was accomplished using the acid…
Number of citations: 10 www.sciencedirect.com
N Van Tuyen, B Kesteleyn, N De Kimpe - Tetrahedron, 2002 - Elsevier
2-Alkoxymethyl-3-trifluoromethyl-1,4-naphthoquinones were conveniently synthesized in two steps by treatment of 2-substituted-3-bromo-1,4-dimethoxynaphthalene with CF 3 COONa/…
Number of citations: 34 www.sciencedirect.com
H Bromide - thieme-connect.com
Although examples of the bromomethylation of aromatic compounds are uncommon, most arenes that can be chloromethylated also appear to undergo bromomethylation; however, …
Number of citations: 0 www.thieme-connect.com
RJ Smets, E Torfs, F Lemière, P Cos… - Organic & …, 2019 - pubs.rsc.org
In this study, a small library of twenty benzo[g]isoquinoline-5,10-diones were synthesized in a novel straightforward approach, starting from 2-methyl-1,4-naphthoquinone (vitamin K). An …
Number of citations: 7 pubs.rsc.org
VJ Bulbule - 2002 - dspace.ncl.res.in
Psychotria rubra, which is known as" Chiu Chieh Mu" in Chinese folk medicine, showed significant reproducible inhibitory activity against KB cells. As a result of separation of the …
Number of citations: 0 dspace.ncl.res.in
XR Cui, R Saito, T Kubo, D Kon, Y Hirano… - Chemical and …, 2011 - jstage.jst.go.jp
Chrysophanol and 1, 8-di-O-hexylchrysophanol derivatives having nucleic acid bases at position 5 were synthesized. Furthermore, derivatives of menadione substituted at position 11 (…
Number of citations: 6 www.jstage.jst.go.jp

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